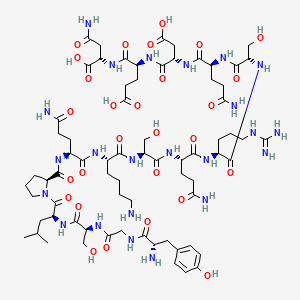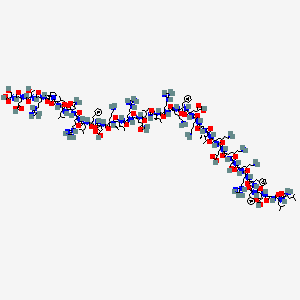
129112-17-0
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the registry number 129112-17-0 is known as EGFRvIII peptide. This peptide sequence is derived from the epidermal growth factor receptor variant III, which is a tumor-specific mutation widely expressed in glioblastoma multiforme and other neoplasms. The expression of this peptide enhances tumorigenicity, making it a significant target for antitumor immunotherapy .
Vorbereitungsmethoden
The synthesis of EGFRvIII peptide involves solid-phase peptide synthesis, a method commonly used for the production of peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds. Industrial production methods may involve large-scale solid-phase synthesis with automated peptide synthesizers to ensure high yield and purity .
Analyse Chemischer Reaktionen
EGFRvIII peptide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the cysteine residue, forming disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties or to introduce functional groups for further conjugation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and coupling reagents like carbodiimides. .
Wissenschaftliche Forschungsanwendungen
EGFRvIII peptide has numerous scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Serves as a tool for studying the role of epidermal growth factor receptor variant III in tumorigenesis.
Medicine: Utilized in the development of targeted immunotherapies for glioblastoma multiforme and other cancers.
Industry: Employed in the production of diagnostic kits and research reagents for cancer research
Wirkmechanismus
The mechanism of action of EGFRvIII peptide involves its interaction with the major histocompatibility complex class I and II molecules, presenting the peptide to T cells and eliciting an immune response. This immune response targets cells expressing the epidermal growth factor receptor variant III, leading to their destruction. The molecular targets involved include T cell receptors and the epidermal growth factor receptor variant III itself .
Vergleich Mit ähnlichen Verbindungen
EGFRvIII peptide is unique due to its tumor-specific mutation, which is not found in normal tissues. Similar compounds include other tumor-specific peptides derived from different mutations or cancer-associated antigens. These peptides share the common feature of being recognized by the immune system as targets for antitumor responses but differ in their specific sequences and the types of tumors they target .
Eigenschaften
CAS-Nummer |
129112-17-0 |
|---|---|
Molekularformel |
C₇₀H₁₁₁N₁₉O₂₄S |
Molekulargewicht |
1634.81 |
Sequenz |
One Letter Code: LEEKKGNYVVTDHC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B612617.png)



